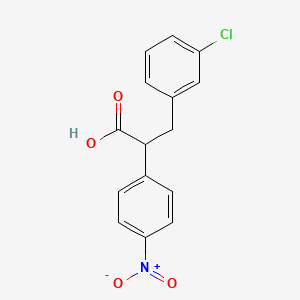
4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The compound’s molecular structure consists of a piperidine ring with a benzyl group attached. The chlorine and pyrimidinecarbaldehyde moieties contribute to its overall structure .
Chemical Reactions Analysis
4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde acts as a monoamine releasing agent with selectivity for dopamine over serotonin. It is most effective in releasing norepinephrine . Additionally, it functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Antitumor Activity
- A study discussed the synthesis of a related compound, which showed significant activity against Walker 256 carcinosarcoma in rats, highlighting its potential in antitumor applications (Grivsky et al., 1980).
Synthesis of New Derivatives
- Research on the synthesis of new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines provided insight into the creation of promising intermediates for the synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines (Zinchenko et al., 2017).
Interaction with Glycine Esters
- A study investigated the interaction of a similar compound with methyl- and tert-butylglycinate, leading to the discovery of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (Zinchenko et al., 2018).
Synthesis and Antibacterial Activity
- Another study focused on the efficient and environmentally friendly synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity (Rostamizadeh et al., 2013).
Synthesis of Pyrido[2,3-d]pyrimidines
- Research on the synthesis of pyrido[2,3-d]pyrimidines from aminopyrimidinecarbaldehydes contributed to the development of new compounds in this category (Perandones & Soto, 1998).
Synthesis of Novel Pyrimidine-based Derivatives
- A study described the dimethylformamide-mediated synthesis of pyrimidine-based derivatives, highlighting their potential application in AIDS chemotherapy (Ajani et al., 2019).
Synthesis of Thieno[2,3‐d]pyrimidines
- The preparation of thieno[2,3-d]pyrimidines was explored, offering insights into the synthesis of novel compounds in this class (Clark et al., 1993).
Synthesis of Tricyclic Benzodiazepines
- Research into the synthesis of 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines provided methods for constructing the core of these molecules, significant in drug discovery (Yang et al., 2005).
Mechanism of Action
properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-6-chloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-15(11-22)17(20-12-19-16)21-8-6-14(7-9-21)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARLVEXLBZOQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C(C(=NC=N3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperidino)-6-chloro-5-pyrimidinecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4-benzoylphenyl)-N-[(dimethylamino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B3038331.png)

![5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone](/img/structure/B3038333.png)

![7-(4-Chlorophenyl)-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038338.png)



![1-[(4-{2-[(E)-1,3-benzodioxol-5-ylmethylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3038343.png)